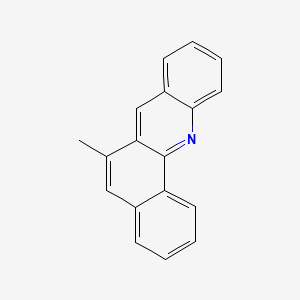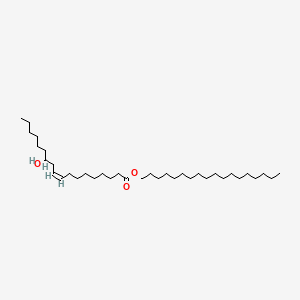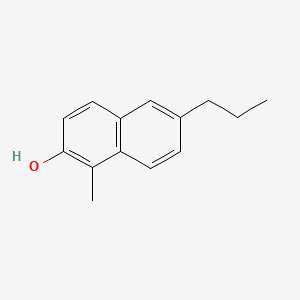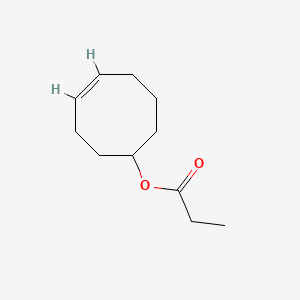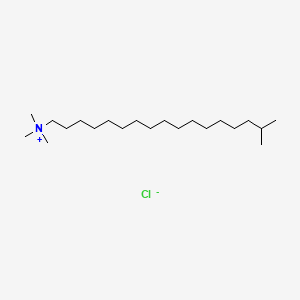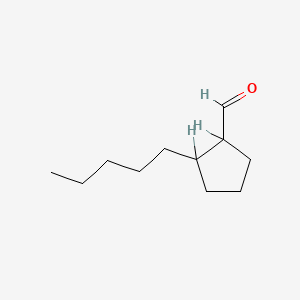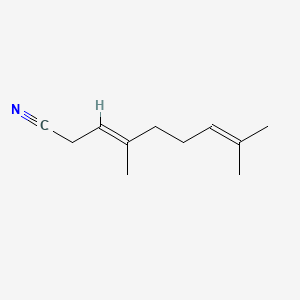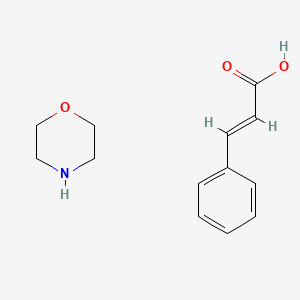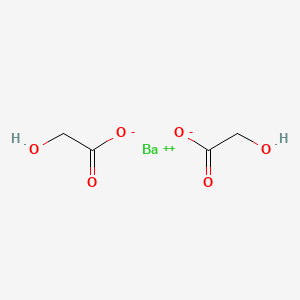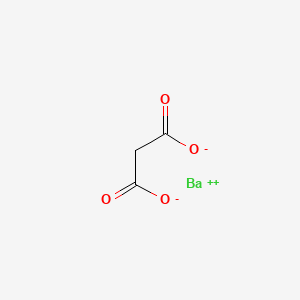
Malonic acid, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonic acid, barium salt, also known as barium malonate, is a coordination compound formed by the reaction of malonic acid with barium ions. Malonic acid, formally known as propanedioic acid, is a dicarboxylic acid with the chemical formula CH₂(COOH)₂. The barium salt of malonic acid is typically used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of malonic acid, barium salt, involves the neutralization of malonic acid with barium hydroxide. The reaction can be represented as follows: [ \text{Ba(OH)}_2 + \text{CH}_2(\text{COOH})_2 \rightarrow \text{Ba(CH}_2(\text{COO})_2) + 2\text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the synthesis of barium malonate can be achieved by dissolving malonic acid in water and then adding barium hydroxide to the solution. The mixture is stirred and heated to ensure complete reaction. The resulting solution is then filtered to remove any insoluble impurities, and the filtrate is evaporated to obtain the crystalline barium malonate.
Types of Reactions:
Neutralization: As described in the preparation method, malonic acid reacts with barium hydroxide in a neutralization reaction to form barium malonate and water.
Decarboxylation: Malonic acid and its salts can undergo decarboxylation upon heating, resulting in the formation of acetic acid and carbon dioxide.
Common Reagents and Conditions:
Reagents: Barium hydroxide, malonic acid.
Conditions: Heating, stirring, and filtration.
Major Products:
Barium Malonate: The primary product of the neutralization reaction.
Acetic Acid and Carbon Dioxide: Products of the decarboxylation reaction.
Scientific Research Applications
Chemistry: Barium malonate is used in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies.
Biology and Medicine: While barium malonate itself is not widely used in biological or medical applications, malonic acid derivatives are studied for their potential use in pharmaceuticals and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, barium malonate is used as a precursor for the synthesis of other barium-containing compounds. It is also used in the production of certain types of polymers and resins.
Mechanism of Action
The mechanism of action of barium malonate primarily involves its ability to form coordination complexes with metal ions. The malonate anion acts as a bidentate ligand, coordinating to metal centers through its carboxylate groups. This coordination can influence the electronic and geometric properties of the metal center, making barium malonate a useful compound in the design of new materials and catalysts.
Comparison with Similar Compounds
Calcium Malonate: Similar to barium malonate, calcium malonate is formed by the reaction of malonic acid with calcium hydroxide. It is used in similar applications, such as the synthesis of coordination polymers.
Magnesium Malonate: Another similar compound, magnesium malonate, is used in the preparation of metal-organic frameworks and as a precursor for other magnesium-containing compounds.
Uniqueness: Barium malonate is unique due to the specific properties imparted by the barium ion. Barium ions have a larger ionic radius compared to calcium and magnesium ions, which can result in different coordination geometries and properties in the resulting compounds. This makes barium malonate particularly useful in the synthesis of materials with specific structural and electronic characteristics.
Properties
CAS No. |
33878-10-3 |
|---|---|
Molecular Formula |
C3H2BaO4 |
Molecular Weight |
239.37 g/mol |
IUPAC Name |
barium(2+);propanedioate |
InChI |
InChI=1S/C3H4O4.Ba/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2 |
InChI Key |
NINLDBMTAAKRTR-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


